Home > Products > Screening Compounds P133760 > (5E)-5-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
(5E)-5-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE -

(5E)-5-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Catalog Number: EVT-3879284
CAS Number:
Molecular Formula: C19H15ClFNO3S2
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Benzylidene-3-phenylrhodanine

  • Compound Description: 5-Benzylidene-3-phenylrhodanine (rhodanine = 2-thioxo-1,3-thiazolidin-4-one) serves as a key reactant in a study investigating chemoselective reactions with diazomethanes. [] The study explores the impact of different diazomethane substituents on the reaction site within 5-Benzylidene-3-phenylrhodanine.
  • Relevance: This compound shares the core rhodanine structure with 5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. Both possess the 2-thioxo-1,3-thiazolidin-4-one ring system, highlighting their close structural relationship. The difference lies in the substituents on the benzylidene group at the 5-position.

5-Benzylidene-3-[2-(2,3-dihydro-1H-benzimidazol-2-yl)phenyl]-2-imino-1,3-thiazolidin-4-one

  • Compound Description: This compound is a benzimidazole derivative synthesized and pharmacologically screened for its antimicrobial activity. [] The study evaluates its effectiveness against Gram-positive and Gram-negative bacteria.
  • Relevance: While not a rhodanine derivative, this compound exhibits structural similarities to 5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. Both share a 1,3-thiazolidin-4-one ring with a benzylidene substituent at the 5-position. The primary difference lies in the presence of an imino group at the 2-position and a benzimidazole-substituted phenyl ring at the 3-position in this related compound.

(Z,Z)-5-(3-Chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-one (Ponesimod)

  • Compound Description: Ponesimod is a selective sphingosine-1-phosphate 1 (S1P1) receptor agonist. [, ] It's studied in the context of S1P receptor signaling and its lack of activity at the S1P2 receptor subtype.
  • Relevance: Structurally, ponesimod closely resembles 5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. Both compounds feature a 1,3-thiazolidin-4-one core with a chlorine-substituted benzylidene group at the 5-position. Key differences include the propylimino substituent at the 2-position and the dihydroxypropoxy group on the benzylidene ring in ponesimod. ,

5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This specific rhodanine derivative is structurally characterized in a study investigating its crystal structure and molecular conformation. [] The research focuses on the spatial arrangement of its substituents and intramolecular interactions.
  • Relevance: This compound is essentially identical to 5-benzylidene-3-phenylrhodanine, sharing the core rhodanine structure and benzylidene and phenyl substituents with 5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. The only distinction lies in the explicit naming of the 2-thioxo group in this compound.

3-[4-(3-Bromo-4-{2-[4-(ethoxycarbonyl)anilino]-2-oxo-ethoxy}-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

  • Compound Description: Identified through a database screening process, this compound demonstrates potential as an inhibitor of HBO1. [] HBO1 plays a role in tumor development, making its inhibitors of interest in cancer research.
  • Relevance: Although structurally distinct from 5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, this compound is relevant due to its identification as a potential HBO1 inhibitor alongside 5-chloro-1,3-bis{[3,5,6-trihydroxy-4-(octyloxy)tetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one. The presence of multiple inhibitors suggests a possible structure-activity relationship that could be further explored.

5-Chloro-1,3-bis{[3,5,6-trihydroxy-4-(octyloxy)tetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one

  • Compound Description: This compound emerged as a potential HBO1 inhibitor through a database screening study. [] HBO1's involvement in tumor development makes its inhibitors noteworthy in cancer research.
  • Relevance: Despite structural differences from 5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, this compound's identification as a potential HBO1 inhibitor alongside 3-[4-(3-bromo-4-{2-[4-(ethoxycarbonyl)anilino]-2-oxo-ethoxy}-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid suggests a possible structure-activity relationship that could be further investigated.

Properties

Product Name

(5E)-5-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

IUPAC Name

(5E)-5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C19H15ClFNO3S2

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C19H15ClFNO3S2/c1-2-24-15-8-12(9-16-18(23)22-19(26)27-16)7-14(20)17(15)25-10-11-3-5-13(21)6-4-11/h3-9H,2,10H2,1H3,(H,22,23,26)/b16-9+

InChI Key

QLDOGEQUKNLSRO-CXUHLZMHSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=CC=C(C=C3)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OCC3=CC=C(C=C3)F

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)Cl)OCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.